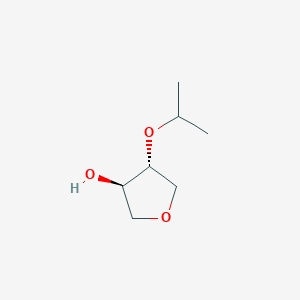

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications. This compound features a tetrahydrofuran ring substituted with an isopropoxy group and a hydroxyl group, making it a versatile intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable tetrahydrofuran derivative.

Isopropoxylation: Introduction of the isopropoxy group can be achieved through nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.

Hydroxylation: The hydroxyl group is introduced via selective oxidation or reduction reactions, depending on the starting material’s functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.

Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Including halides, amines, or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups in place of the isopropoxy group.

Aplicaciones Científicas De Investigación

Organic Synthesis

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: Converts the hydroxyl group to form ketones or aldehydes.

- Reduction: Can reduce the hydroxyl group to hydrogen, forming alkanes.

- Substitution Reactions: The isopropoxy group can be replaced with other nucleophiles under appropriate conditions.

Medicinal Chemistry

This compound is investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals. The stereochemical properties allow it to interact specifically with biological targets such as enzymes and receptors. Some notable applications include:

- Chiral Drug Synthesis: Its ability to form specific stereoisomers makes it valuable in creating drugs with desired biological activities.

Industrial Applications

In the chemical industry, this compound is utilized as a building block in the production of fine chemicals and polymers. Its versatility contributes to:

- Polymer Production: Acts as a monomer or co-monomer in polymerization reactions.

- Fine Chemicals Manufacturing: Serves as an intermediate in synthesizing various specialty chemicals.

Case Studies

-

Asymmetric Synthesis of Pharmaceuticals:

Research has demonstrated that this compound can be used in asymmetric synthesis pathways to produce enantiomerically pure compounds necessary for effective drug formulations. -

Catalytic Reactions:

Studies have shown that this compound participates effectively in palladium-catalyzed reactions, leading to high yields of desired products while maintaining stereochemical integrity.

Mecanismo De Acción

The mechanism by which (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to engage in stereospecific interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways depend on the context of its application, such as drug development or enzyme studies.

Comparación Con Compuestos Similares

(3R,4S)-4-Isopropoxytetrahydrofuran-3-ol: A stereoisomer with different spatial arrangement of the hydroxyl and isopropoxy groups.

(3S,4R)-4-Isopropoxytetrahydrofuran-3-ol: Another stereoisomer with distinct stereochemistry.

(3S,4S)-4-Isopropoxytetrahydrofuran-3-ol: A stereoisomer with both chiral centers in the opposite configuration.

Uniqueness: (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it valuable in applications requiring precise chiral interactions.

Actividad Biológica

Introduction

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on antiviral properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tetrahydrofuran ring with specific stereochemistry that may influence its biological interactions. The presence of the isopropoxy group is crucial for enhancing solubility and bioavailability.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 142.18 g/mol |

| Stereochemistry | (3R,4R) |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound, particularly against HIV-1. The compound's structural analogs have shown promising results in inhibiting viral replication.

- HIV-1 Protease Inhibition : Research indicates that derivatives of tetrahydrofuran can act as potent inhibitors of HIV-1 protease. For instance, a study demonstrated that specific modifications to the tetrahydrofuran ring significantly enhanced inhibitory activity against drug-resistant HIV strains .

- Mechanism of Action : The mechanism involves binding to the active site of the HIV-1 protease, promoting extensive hydrogen bonding and van der Waals interactions. This binding affinity is crucial for the compound's efficacy in preventing viral replication .

Case Study 1: Structure-Based Drug Design

A series of tetrahydrofuran derivatives were synthesized and evaluated for their antiviral activity. The study found that compounds with a similar backbone to this compound exhibited significant enzyme inhibition with IC50 values in the nanomolar range. For example, one derivative showed an IC50 of 0.9 nM against HIV-1 protease .

Case Study 2: Clinical Evaluation

In clinical evaluations, compounds derived from this compound were tested for their ability to reduce viral load in patients with HIV. Results indicated a substantial decrease in viral load over a treatment period, suggesting that these compounds could be viable candidates for further development as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the tetrahydrofuran ring have been shown to enhance binding affinity and selectivity towards viral targets.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Isopropoxy Group Addition | Increased solubility |

| Fluorine Substitutions | Enhanced potency |

| Alterations at C-4 Position | Improved enzyme inhibition |

Propiedades

IUPAC Name |

(3R,4R)-4-propan-2-yloxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCSKDKNMNDRM-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1COCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1COC[C@H]1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.